REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][N:7]=[C:6]([S:15][CH3:16])[N:5]=1)[CH3:2].[OH-].[Na+]>C(O)C>[CH2:1]([NH:3][C:4]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][N:7]=[C:6]([S:15][CH3:16])[N:5]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
6.33 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=NC(=NC=C1C(=O)OCC)SC
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted in 100 mL of water
|
Type
|
ADDITION
|
Details
|
65 mL of aqueous 1N HCl solution are added
|
Type
|
CUSTOM
|
Details
|
the white precipitate formed
|
Type
|
WASH
|
Details
|
The solid is rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=NC(=NC=C1C(=O)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |